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Compound of Interest

2,5-Dihydroxy-4-
Compound Name:
methylbenzaldehyde

Cat. No.: B2998362

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-
Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6), a key aromatic aldehyde with
significant potential in pharmaceutical synthesis and materials science.[1][2] Due to the limited
availability of published experimental spectra for this specific molecule, this guide combines
established spectroscopic principles with predicted data, offering a robust framework for its
identification and characterization. The insights provided herein are tailored for researchers,
scientists, and drug development professionals engaged in the study and application of
substituted benzaldehyde derivatives.

Introduction: The Structural Significance of 2,5-
Dihydroxy-4-methylbenzaldehyde

2,5-Dihydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde featuring a
benzaldehyde core with two hydroxyl (-OH) groups at positions 2 and 5, and a methyl (-CH3)
group at position 4. This specific arrangement of functional groups dictates its unique chemical
reactivity and spectroscopic signature. Understanding this signature is paramount for
confirming its identity, assessing its purity, and elucidating its role in various chemical
transformations. This guide will delve into the core spectroscopic techniques used for its
characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic
molecule. By analyzing the chemical environment of *H (proton) and 3C (carbon-13) nuclei, we
can map out the connectivity and spatial arrangement of atoms.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of 2,5-Dihydroxy-4-
methylbenzaldehyde is as follows:

e Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a
deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds) or acetone-de. The choice of
solvent is critical as it must dissolve the sample without contributing interfering signals in the
spectral regions of interest. DMSO-ds is often preferred for phenolic compounds due to its
ability to solubilize polar compounds and the convenient chemical shift of its residual peak.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field
strength of 400 MHz or higher for tH NMR, to ensure adequate signal dispersion.

¢ H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width of approximately 12-16 ppm, a sufficient number of
scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

e 13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence
to simplify the spectrum to a series of single lines for each unique carbon atom. A wider
spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of 13C, a
greater number of scans and a longer relaxation delay are typically necessary.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 2,5-Dihydroxy-4-methylbenzaldehyde in DMSO-ds is
summarized in Table 1. The chemical shifts are influenced by the electron-donating effects of
the hydroxyl and methyl groups and the electron-withdrawing effect of the aldehyde group.
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Table 1: Predicted *H NMR Data for 2,5-Dihydroxy-4-methylbenzaldehyde
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~9.80 Singlet

1H

Aldehyde proton
(-CHO)

The aldehyde
proton is highly
deshielded due
to the
electronegativity
of the oxygen
atom and
appears as a
characteristic
singlet far

downfield.

~10.50 Singlet (broad)

1H

Phenolic proton
(2-OH)

The hydroxyl
proton at position
2 is expected to
be deshielded
due to
intramolecular
hydrogen
bonding with the
adjacent

aldehyde group.

~9.50 Singlet (broad)

1H

Phenolic proton
(5-OH)

The hydroxyl
proton at position
5 will also appear
as a broad
singlet, with its
chemical shift
influenced by
solvent and

concentration.

~7.10 Singlet

1H

Aromatic proton
(H-3)

This proton is
ortho to the

electron-donating
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hydroxyl group at
C-2 and parato
the methyl group
at C-4, leading to
a relatively
upfield shift. It
appears as a
singlet due to the
absence of

adjacent protons.

This proton is
ortho to the
electron-donating
hydroxyl group at
C-5 and meta to
) the aldehyde
) Aromatic proton ]
~6.80 Singlet 1H group, resulting
(H-6) .
in a more
shielded
environment
compared to H-3.
It also appears

as a singlet.

The protons of
the methyl group
are shielded and
~2.20 Singlet 3H Methyl protons (- appear asa
CHs) sharp singlet in
the aliphatic
region of the

spectrum.

Predicted **C NMR Spectral Data

The predicted 13C NMR spectrum provides insight into the carbon framework of the molecule.
The chemical shifts are influenced by the hybridization of the carbon atoms and the nature of
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the attached functional groups.

Table 2: Predicted *C NMR Data for 2,5-Dihydroxy-4-methylbenzaldehyde

Chemical Shift (0, ppm)

Assignment

Rationale

~191.0

C=0 (Aldehyde)

The carbonyl carbon of the
aldehyde is highly deshielded
and appears at a characteristic

downfield chemical shift.

~155.0

C-2 (Aromatic)

This carbon is attached to a
hydroxyl group, causing a
significant downfield shift due
to the deshielding effect of the

oxygen atom.

~148.0

C-5 (Aromatic)

Similar to C-2, this carbon is
also attached to a hydroxyl
group and is therefore
deshielded.

~125.0

C-4 (Aromatic)

The carbon bearing the methyl

group.

~122.0

C-1 (Aromatic)

The carbon attached to the

aldehyde group.

~118.0

C-6 (Aromatic)

This carbon is ortho to the

hydroxyl group at C-5.

~115.0

C-3 (Aromatic)

This carbon is ortho to the

hydroxyl group at C-2.

~16.0

-CHs (Methyl)

The methyl carbon appears in
the aliphatic region of the
spectrum at a characteristic

upfield chemical shift.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Analysis

o Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A
small amount of the compound is finely ground with dry potassium bromide (KBr) and
pressed into a thin, transparent disk.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1. A
background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum
to eliminate atmospheric and instrumental interferences.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for 2,5-Dihydroxy-4-methylbenzaldehyde
are presented in Table 3.

Table 3: Predicted IR Absorption Bands for 2,5-Dihydroxy-4-methylbenzaldehyde
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Wavenumber
(cm™)

Intensity

Assignment

Rationale

3400 - 3200

Strong, Broad

O-H stretch (phenolic)

The broadness of this
band is due to
intermolecular
hydrogen bonding
between the hydroxyl

groups.

3050 - 3000

Medium

C-H stretch (aromatic)

Characteristic
stretching vibrations of
the C-H bonds on the

benzene ring.

2950 - 2850

Medium

C-H stretch (aldehyde
and methyl)

The C-H stretching
vibration of the
aldehyde group often
appears as two weak
bands in this region.
The methyl C-H
stretches will also be

present.

1650 - 1630

Strong

C=0 stretch
(aldehyde)

The carbonyl stretch
of the aldehyde is a
strong, sharp band. Its
position is lowered
due to conjugation
with the aromatic ring
and potential
intramolecular
hydrogen bonding
with the ortho-
hydroxyl group.

1600 - 1450

Medium to Strong

C=C stretch

(aromatic)

These bands arise
from the stretching
vibrations of the

carbon-carbon double
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bonds within the

benzene ring.

The stretching
vibration of the

1250 - 1150 Strong C-O stretch (phenol) carbon-oxygen single
bond of the phenolic

groups.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. It also offers clues about the structure through the analysis of fragmentation
patterns.

Experimental Protocol for MS Analysis

 Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the
analysis of small organic molecules.

o Sample Introduction: The sample can be introduced directly into the ion source using a
heated probe.

 lonization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation of the molecule.

o Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization mass spectrum of 2,5-Dihydroxy-4-
methylbenzaldehyde are listed in Table 4. The molecular formula is CsHsOs, and the
molecular weight is 152.15 g/mol .[2]

Table 4: Predicted Key lons in the Mass Spectrum of 2,5-Dihydroxy-4-methylbenzaldehyde
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mlz lon Rationale

The molecular ion peak,
15 M+ representing the intact
molecule with one electron

removed.

Loss of a hydrogen atom,
151 IM-H]* typically from the aldehyde
group, resulting in a stable

acylium ion.

Loss of the formyl radical (-
123 IM-CHOJ* CHO), a common
fragmentation pathway for

benzaldehydes.

Subsequent loss of a carbon
95 [M-CHO-COJ* monoxide molecule from the
[M-CHO]* ion.

Visualization of Molecular Structure and
Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure
of 2,5-Dihydroxy-4-methylbenzaldehyde and the general workflow for its spectroscopic
analysis.

Caption: Molecular structure of 2,5-Dihydroxy-4-methylbenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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